5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Descripción general

Descripción

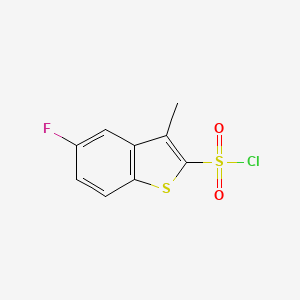

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClFO2S2 It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the benzothiophene ring. One common method is the chlorosulfonation of 5-Fluoro-3-methyl-1-benzothiophene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled conditions to avoid over-sulfonation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Sulfonic Acids: Formed by oxidation.

Sulfides: Formed by reduction.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula , characterized by a benzothiophene core, a fluorine atom at the 5-position, and a sulfonyl chloride group at the 2-position. These structural features contribute to its reactivity and potential biological activities.

Medicinal Chemistry

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is primarily utilized in the synthesis of pharmaceutical agents due to its ability to serve as a building block for more complex molecules. The sulfonyl chloride group is particularly valuable for introducing sulfonamide functionalities into drug candidates.

Potential Therapeutic Applications:

- Antibacterial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Research indicates that derivatives of this compound may inhibit bacterial folic acid synthesis, similar to traditional sulfonamides.

- Anticancer Properties : Preliminary studies have shown that related benzothiophene compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Research

The compound has been investigated for its interactions with biological macromolecules, particularly as an enzyme inhibitor. Notable studies include:

- Enzyme Inhibition : It has shown promise as an inhibitor of carbonic anhydrase, which plays a critical role in physiological processes such as respiration and acid-base balance .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibition of folic acid synthesis | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Targeting carbonic anhydrase |

Materials Science

In addition to its biological applications, this compound is explored in the development of advanced materials such as organic semiconductors and corrosion inhibitors. Its unique chemical structure allows for modifications that enhance material properties.

Case Study 1: Antibacterial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) values of various benzothiophene derivatives against common bacterial strains. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity.

Table 2: Antibacterial Activity Summary

| Compound Name | Bacterial Strain | MIC (µM) |

|---|---|---|

| 5-Fluoro-3-methyl-1-benzothiophene | E. coli | TBD |

| S. aureus | TBD | |

| Benzothiophene Derivative A | MRSA | 0.20 |

| Benzothiophene Derivative B | S. Typhimurium | TBD |

Case Study 2: Enzyme Interaction Studies

Research focused on the binding affinities of this compound with carbonic anhydrase revealed promising interactions that could lead to therapeutic developments targeting metabolic disorders .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-3-methyl-1-benzothiophene 1,1-dioxide: A similar compound with a sulfone group instead of a sulfonyl chloride group.

3-Chloro-1-benzothiophene-2-sulfonyl chloride: Another sulfonyl chloride derivative with a chlorine atom at the 3-position.

Uniqueness

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the benzothiophene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Actividad Biológica

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound with potential biological applications, primarily due to its unique structural features and reactivity. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a benzothiophene core with a sulfonyl chloride functional group. The presence of a fluorine atom at the 5-position and a methyl group at the 3-position enhances its reactivity, particularly in nucleophilic substitution reactions. The sulfonyl chloride group is known for its ability to react with various nucleophiles, which may lead to significant interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves multi-step processes that require careful control over reaction conditions to achieve high yields and purity. Common methods include the use of chlorination agents and specific reaction conditions tailored to maintain the integrity of the benzothiophene structure.

Potential Applications

Despite the lack of extensive research specifically targeting this compound, it can be inferred that its structural characteristics may allow for various biological activities:

- Antimicrobial Activity : Compounds in the benzothiophene family have been explored for their antimicrobial properties. The sulfonyl chloride group may enhance interaction with bacterial enzymes or receptors, potentially leading to antimicrobial effects .

- Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors. The ability of sulfonyl chlorides to modify amino acids in active sites suggests potential applications in drug design targeting specific enzymes.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonyl chloride | Similar benzothiophene structure | Potentially similar reactivity |

| 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride | Chlorine instead of fluorine | Different reactivity profile |

| 4-Methylbenzenesulfonyl chloride | No thiophene ring | Less complex structure |

| 5-Methylbenzo[b]thiophene-2-sulfonamide | Amide instead of chloride | Different functional group |

The presence of fluorine in this compound distinguishes it from other compounds, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research indicates that derivatives within the benzothiophene class have shown promising results in various biological assays. For instance:

- In Vitro Studies : Compounds similar to 5-Fluoro-3-methyl-1-benzothiophene have been evaluated for their antagonist effects on neurotransmitter receptors. Some derivatives exhibited high affinity for serotonin receptors (e.g., 5-HT2A), suggesting potential applications in neuropharmacology .

- Antimicrobial Testing : Research into other benzothiophene derivatives has demonstrated significant antimicrobial activity against various bacterial strains, providing a framework for exploring similar activities in this compound .

Propiedades

IUPAC Name |

5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2S2/c1-5-7-4-6(11)2-3-8(7)14-9(5)15(10,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXXCKVUFYURAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379112 | |

| Record name | 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404964-34-7 | |

| Record name | 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.